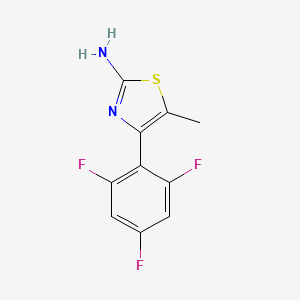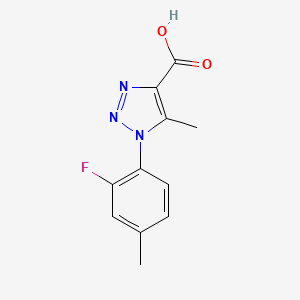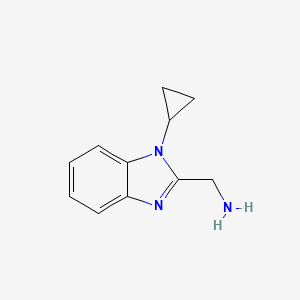![molecular formula C6H5BrN4 B1373541 2-Amino-8-bromo[1,2,4]triazolo[1,5-a]piridina CAS No. 1124382-72-4](/img/structure/B1373541.png)
2-Amino-8-bromo[1,2,4]triazolo[1,5-a]piridina
Descripción general
Descripción
2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with an amino group at the 2-position and a bromine atom at the 8-position. The unique structure of this compound makes it a valuable entity in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Aplicaciones Científicas De Investigación
2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Organic Synthesis: The compound serves as a building block for synthesizing complex organic molecules and heterocycles.
Material Science: It is utilized in the development of advanced materials, such as light-emitting diodes (LEDs) and organic semiconductors.
Mecanismo De Acción
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines, have been reported to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction .
Mode of Action
This could result in alterations in the downstream signaling pathways, affecting the overall cellular function .
Biochemical Pathways
Given the potential targets of similar compounds, it can be inferred that the compound may influence pathways related to immune response, cellular metabolism, and signal transduction .
Result of Action
Based on the potential targets of similar compounds, it can be inferred that the compound may have effects on immune response, cellular metabolism, and signal transduction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with a suitable brominating agent to introduce the bromine atom at the 8-position. This is followed by the formation of the triazole ring through cyclization reactions. For instance, the reaction of 2-aminopyridine with bromine in the presence of a catalyst such as copper(II) bromide can yield the desired product .
Industrial Production Methods: Industrial production of 2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been reported as an efficient method for producing triazolopyridines, including 2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine, under catalyst-free and additive-free conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The amino group at the 2-position can participate in cyclization reactions to form fused heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Cyclization: Cyclization can be achieved using reagents like hydrazine or hydroxylamine under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Major Products Formed:
- Substituted triazolopyridines with various functional groups.
- Fused heterocyclic compounds with enhanced biological activity.
Comparación Con Compuestos Similares
2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds in terms of structure and biological activity:
Similar Compounds:
Uniqueness:
- The presence of the bromine atom at the 8-position imparts unique electronic properties to the compound, enhancing its reactivity and biological activity.
- The amino group at the 2-position allows for further functionalization and derivatization, making it a versatile scaffold for drug design.
Propiedades
IUPAC Name |
8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFKKFLJJMKVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676926 | |
| Record name | 8-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124382-72-4 | |
| Record name | 8-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile](/img/structure/B1373471.png)




![4-[(4-Bromophenyl)methoxy]phenol](/img/structure/B1373481.png)
